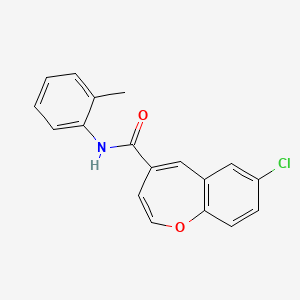

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

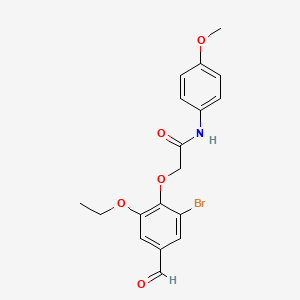

The compound “7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide” is a chemical compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide” include a boiling point of 436.5±45.0 °C (Predicted), a density of 1.321±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 13.32±0.20 (Predicted) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is involved in various chemical synthesis processes and demonstrates properties pertinent to the development of pharmacological compounds. For instance, a practical method for synthesizing an orally active CCR5 antagonist involving a similar compound, 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, has been established. This process involves several steps including esterification, Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Antitumor Properties

Certain derivatives of the benzazepine class exhibit antitumor activities. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a related compound, has shown curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug (Stevens et al., 1984).

Catalytic and Synthetic Applications

The benzazepine structure is used in various catalytic and synthetic applications. For instance, the synthesis of 4-aryl-beta-carboline-3-carboxamides via Suzuki-Miyaura cross-coupling, involving a 4-iodo precursor obtained by ortho-directed lithiation, illustrates the versatility of benzazepine derivatives in chemical syntheses (Xuárez-Marill & Dodd, 2007).

Fluorimetric Assays

Benzazepines are also used in fluorimetric assays. An example is the use of benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide as a substrate for the fluorimetric assay of cathepsin B (Barrett, 1980).

Dopaminergic Activity

Studies on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have provided insights into dopaminergic activities, relevant in the context of central and peripheral dopamine receptors (Pfeiffer et al., 1982).

Anticancer Evaluation

The benzazepine framework is a key component in the synthesis and evaluation of compounds for anticancer activities. For example, the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and its evaluation against various cancer cell lines demonstrate the potential application of benzazepine derivatives in cancer therapy (Salahuddin et al., 2014).

Propiedades

IUPAC Name |

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDOCYGXNCPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)

![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)

![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)